Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate
CAS No.:
Cat. No.: VC15915756
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNO3 |
|---|---|
| Molecular Weight | 270.08 g/mol |
| IUPAC Name | methyl 2-bromo-8-hydroxyindolizine-7-carboxylate |
| Standard InChI | InChI=1S/C10H8BrNO3/c1-15-10(14)7-2-3-12-5-6(11)4-8(12)9(7)13/h2-5,13H,1H3 |
| Standard InChI Key | PNJPJWUICWBNQA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=CC(=CN2C=C1)Br)O |
Introduction
Structural and Molecular Characteristics
Core Indolizine Framework
The indolizine scaffold consists of a fused bicyclic system combining a six-membered pyridine ring and a five-membered pyrrole ring. In methyl 2-bromo-8-hydroxyindolizine-7-carboxylate, this core is functionalized with three key substituents:
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Bromine at C2: Introduces electron-withdrawing effects, enhancing electrophilic reactivity for cross-coupling reactions.
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Hydroxyl group at C8: Facilitates hydrogen bonding and influences solubility.
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Methyl carboxylate at C7: Provides a lipophilic ester moiety amenable to hydrolysis or transesterification .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₈BrNO₃ |
| Molecular weight | 270.08 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Key functional groups | Br, -OH, -COOCH₃ |
Synthesis and Derivatization Pathways
General Indolizine Synthesis Strategies
Indolizines are typically synthesized via cyclization reactions involving pyridinium salts or α-picolines. For methyl 2-bromo-8-hydroxyindolizine-7-carboxylate, plausible routes include:
Chichibabin Cyclization
Pyridinium salts derived from 2-bromoacetophenone and methyl 3-pyridinepropionate undergo base-mediated cyclization to form the indolizine core. Subsequent bromination at C2 and hydroxylation at C8 yield the target compound .
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling could introduce the bromine post-cyclization. For example, a pre-functionalized indolizine bearing a boronate ester at C2 reacts with bromobenzene derivatives under Pd(PPh₃)₄ catalysis .
Challenges in Functionalization
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Regioselectivity: Bromination at C2 competes with electrophilic attack at C1 or C3.
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Steric hindrance: The C7 carboxylate group may impede reactions at adjacent positions .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Limited due to the hydrophobic indolizine core and methyl ester (logP ≈ 2.1 predicted).
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pH-dependent stability: The hydroxyl group (pKa ≈ 9.5) deprotonates under basic conditions, enhancing water solubility but risking ester hydrolysis .
Spectroscopic Characteristics
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¹H NMR: Key signals include a singlet for the methyl ester (~3.8 ppm) and a broad peak for the hydroxyl proton (~10.2 ppm).
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UV-Vis: Absorption maxima near 280 nm (π→π* transitions of the aromatic system) .
Biological and Industrial Applications
Materials Science Applications
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OLEDs: Brominated indolizines serve as electron-transport layers due to high electron affinity (EA ≈ 3.1 eV).
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Coordination chemistry: The hydroxyl and carboxylate groups chelate metal ions, enabling catalytic applications .
| Precaution | Implementation |
|---|---|
| Personal protective equipment | Gloves, goggles, lab coat |
| Ventilation | Fume hood for powder handling |
| Storage | Airtight container, 2–8°C |
Comparative Analysis with Structural Analogs
Methyl 2-Bromo-5-Methylthiophene-3-Carboxylate
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Key difference: Thiophene vs. indolizine core.
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Reactivity: Thiophene derivatives exhibit lower electrophilicity at C2 due to sulfur’s electron-donating effects .
6-Bromoindole-Based Inhibitors
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